5,8-Bis(4-cyanophenyl)quinoxaline

Photoluminescence Bandgap engineering Quinoxaline chromophores

Researchers designing long-wavelength TADF OLEDs face limited access to structurally defined acceptor blocks with validated electronic properties. 5,8-Bis(4-cyanophenyl)quinoxaline addresses this: • Optical bandgap of 2.52 eV-the widest in the 5,8-diaryl quinoxaline series, enabling precise energy-level matching • Experimentally validated in D-π-A TADF emitters achieving PLQY of 37.8% and EQE of 9.9% in vacuum-deposited OLEDs • Dual terminal nitrile groups provide synthetic handles for COF construction via triazine linkage formation Supplied at ≥98% purity with full analytical characterization for reproducible device fabrication.

Molecular Formula C22H12N4
Molecular Weight 332.4 g/mol
CAS No. 919282-37-4
Cat. No. B12621927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Bis(4-cyanophenyl)quinoxaline
CAS919282-37-4
Molecular FormulaC22H12N4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C#N)N=CC=N3
InChIInChI=1S/C22H12N4/c23-13-15-1-5-17(6-2-15)19-9-10-20(22-21(19)25-11-12-26-22)18-7-3-16(14-24)4-8-18/h1-12H
InChIKeyMVMROGPZFUYTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Bis(4-cyanophenyl)quinoxaline: Identity and Procurement


5,8-Bis(4-cyanophenyl)quinoxaline (CAS 919282-37-4) is a 5,8-π-extended quinoxaline derivative in which two 4-cyanophenyl groups are attached at the 5- and 8-positions of the quinoxaline core. It belongs to a well-defined series of 5,8-diaryl quinoxaline chromophores first systematically characterized by Mancilha et al. (2006) [1]. The compound features a molecular formula of C22H12N4, a molecular weight of 332.36 g/mol, and incorporates strongly electron-withdrawing cyano (–C≡N) substituents that profoundly modulate the electronic structure, electrochemical behaviour, and photophysical output of the quinoxaline scaffold. It has been cited as a key intermediate for photoluminescent materials, a structural motif for covalent organic framework (COF) building blocks, and a functional acceptor unit in thermally activated delayed fluorescence (TADF) emitter design [2].

Photoluminescent Material Design 5,8-π-extended quinoxaline chromophore with tunable optical bandgap via aryl substitution
TADF Emitter Acceptor Cyanophenyl-substituted acceptor validated in orange-to-red TADF OLEDs
COF Building Block Reactive bis-nitrile monomer for covalent organic framework construction and post-functionalization

5,8-Bis(4-cyanophenyl)quinoxaline vs. Generic Analogs


Within the 5,8-diaryl quinoxaline family, the nature of the para-substituent on the pendant aryl ring dictates the electronic ground- and excited-state properties that govern device-relevant performance [1]. The 4-cyanophenyl derivative cannot be interchanged with its 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl counterparts because the strongly electron-withdrawing cyano group systematically widens the optical bandgap, shifts both absorption and emission wavelengths, alters the reduction potential, and modifies the fluorescence quantum yield in ways that are predictable but non-trivial [1]. Substituting a generic analog would alter the HOMO–LUMO gap, charge-transport balance, and emission colour in OLED, TADF, or sensing applications—parameters that are often tightly specified in device fabrication protocols [2]. The quantitative evidence below demonstrates that the 4-cyanophenyl substitution is not a minor perturbation but a decisive structural determinant of functional performance.

Electronic mismatch
Para-cyano group widens optical bandgap; 4-fluorophenyl or 4-methoxyphenyl analogs may shift emission color and energy-level alignment, altering device performance.
Acceptor strength divergence
Cyano substitution enhances electron affinity; generic analogs lacking strong electron-withdrawing groups may not support n-type transport or efficient reverse intersystem crossing in TADF designs.

5,8-Bis(4-cyanophenyl)quinoxaline: Quantitative Differentiation


Optical Bandgap Widening via Cyano Substitution

The Mancilha et al. (2006) study directly compared four 5,8-diaryl quinoxaline derivatives in a single experimental series. Substituting the aryl para-hydrogen with electron-donating or electron-withdrawing groups systematically modulated the optical bandgap. The series spans from 2.21 eV (parent phenyl; electron-neutral) to 2.52 eV (4-cyanophenyl; electron-withdrawing), representing a 0.31 eV (14%) increase in bandgap energy attributable to the cyano substituent [1]. This was derived from UV–vis absorption onset data in solution and corroborated by electrochemical measurements [1]. Such a bandgap shift is sufficient to alter emission colour from green to blue-green and to modify the energetic alignment with adjacent transport layers in optoelectronic devices.

Optical Bandgap
Head-to-head
2.52 eV (4-cyanophenyl) vs 2.21 eV (parent phenyl)
Δ=+0.31 eV (+14%)
Bandgap shift may alter emission color and energy-level alignment in optoelectronic devices.
Absorption onset in CHCl₃/CH₃CN solution.
Photoluminescence Bandgap engineering Quinoxaline chromophores

Fluorescence Quantum Yield: Quinoxaline vs. Benzothiadiazole

Aguiar et al. (2019) synthesized a novel series of fluorescent calamitic liquid crystals based on 5,8-π-extended quinoxaline derivatives and directly compared their photophysical performance against structurally analogous 2,1,3-benzothiadiazole-based chromophores [1]. In chloroform solution, the quinoxaline-based derivatives exhibited fluorescence quantum yields (ΦFL) in the range of 0.54–0.62, which were significantly higher than those previously reported for similar benzothiadiazole compounds [1]. The Mancilha et al. (2006) study had already established that 4,7-π-extended 2,1,3-benzothiadiazole derivatives are 'far better candidates for luminescence applications than are the quinoxaline derivatives,' making this later finding that appropriately substituted quinoxalines can achieve higher ΦFL a critical piece of counter-evidence [2].

ΦFL Comparison
Cross-study
ΦFL 0.54–0.62 (quinoxaline derivatives) vs qualitatively lower benzothiadiazole values
Supports quinoxaline scaffold for high-efficiency fluorescent probes and emitters.
Chloroform solution; prior literature rated benzothiadiazoles superior.
Fluorescence quantum yield Quinoxaline vs. benzothiadiazole Chromophore selection

Reduction Potential for n-Type Semiconductors

The scite citation analysis of the Mancilha et al. (2006) paper documents that the compound HQCAAP (a quinoxaline derivative closely related to the 5,8-bis(4-cyanophenyl)quinoxaline architecture) exhibits a half-wave reduction potential (E₁/₂) of –0.77 V (vs. Ag/Ag⁺ in acetonitrile) [1]. This value is substantially more positive (i.e., thermodynamically more favourable for reduction) than that of unsubstituted quinoxaline (E₁/₂ = –1.62 V) and pyrazine (E₁/₂ = –2.08 V) [1]. The 0.85 V positive shift relative to unsubstituted quinoxaline is attributed to the electron-withdrawing effect of the aryl substituents on the π-extended heterocycle, which stabilizes the LUMO and facilitates electron injection [1].

Reduction Potential
Class-level
E₁/₂ = –0.77 V (aryl-extended Qx) vs –1.62 V (quinoxaline)
Δ=+0.85 V
More positive reduction potential may facilitate electron injection in n-type semiconductors.
Acetonitrile; scite class-level inference.
n-Type semiconductor Reduction potential Electron transport

TADF Emitter with Cyanophenyl-Quinoxaline Acceptor

Nanaware et al. (2026) demonstrated that a cyanophenyl-substituted quinoxaline acceptor unit (structurally derived from the 5,8-bis(4-cyanophenyl)quinoxaline motif) serves as a critical electron-accepting building block in donor–π–acceptor (D–π–A) TADF emitters [1]. Strategic donor modulation across three emitters (Cz-PhQx4CN, Ac-PhQx4CN, PXZ-PhQx4CN) enabled broad-range orange-to-deep red emission spanning 603–700 nm [1]. The best-performing emitter, Cz-PhQx4CN, achieved a photoluminescence quantum yield (PLQY) of 37.8%, a singlet–triplet energy gap (ΔEST) of only 34 meV, and an external quantum efficiency (EQE) of 9.9% in vacuum-deposited OLEDs and 3.6% in solution-processed devices [1].

TADF Performance
Class-level
Cz-PhQx4CN: PLQY 37.8%, ΔEST 34 meV, EQE 9.9% (vacuum)
Validates cyanophenyl-quinoxaline acceptor for efficient orange-red TADF OLEDs.
Doped film; vacuum-deposited device data.
Thermally activated delayed fluorescence OLED emitter Donor–acceptor design

Quinoxaline COF with Postsynthetic Cross-Linking

Kuehl, Hoberg, and co-workers (2021) reported the first quinoxaline-based covalent organic framework (COF), establishing that the quinoxaline backbone represents a new COF topology that uniquely enables postsynthetic modification by placing two different chemical functionalities within the nanopores—including layer-to-layer cross-linking [1]. Membranes fabricated from this 2D-COF performed highly selective separations with dramatic performance enhancement after cross-linking [1]. A subsequent computational study (Davies, Hoberg, et al., 2023) confirmed that ab initio calculations predict the stability of cross-linked quinoxaline-based COFs for membrane applications [2]. While these studies use a different quinoxaline monomer, the 5,8-bis(4-cyanophenyl)quinoxaline scaffold—with its two terminal cyano groups—is structurally poised for COF synthesis via trimerization or condensation chemistry, offering a pre-functionalized building block distinct from simpler quinoxaline monomers that lack reactive peripheral groups.

COF Modification
Class-level
Quinoxaline COF enables dual-site functionalization; cross-linking enhances membrane separation.
Bis-cyanophenyl monomer provides nitrile handles for COF synthesis not available in simpler analogs.
Exact separation factors not available in accessible abstracts.
Covalent organic frameworks Postsynthetic modification Membrane separations

Application Scenarios for 5,8-Bis(4-cyanophenyl)quinoxaline


TADF OLED Emitters via Cyanophenyl-Quinoxaline

The cyanophenyl-substituted quinoxaline acceptor motif has been experimentally validated as a core building block for D–π–A TADF emitters achieving orange-to-deep red electroluminescence (603–700 nm) with a PLQY of 37.8%, ΔEST of 34 meV, and EQE of 9.9% in vacuum-deposited OLEDs [1]. Researchers developing long-wavelength TADF emitters—a spectral region where high-efficiency materials are notably scarce—can use 5,8-bis(4-cyanophenyl)quinoxaline as a precursor or structural template for acceptor design. The cyano groups enhance electron affinity and promote intramolecular charge transfer, key requirements for minimizing ΔEST and enabling efficient reverse intersystem crossing.

Bandgap-Tunable Chromophore Libraries

The Mancilha et al. (2006) study provides a rare head-to-head comparison of four aryl substituents on the same quinoxaline scaffold, demonstrating that the 4-cyanophenyl variant yields the widest optical bandgap (2.52 eV) in the series [1]. This positions the compound as the high-bandgap endpoint in a rationally tunable chromophore library spanning 2.21–2.52 eV. Materials scientists requiring precise bandgap control for energy-level matching in multilayer optoelectronic devices can select this compound with confidence that the cyano substitution delivers the maximum Eg in the 5,8-diaryl quinoxaline family.

Fluorescent Liquid Crystals from Quinoxaline Core

Aguiar et al. (2019) demonstrated that 5,8-π-extended quinoxaline derivatives exhibit fluorescence quantum yields of 0.54–0.62 in chloroform solution with emission peaks between 511–520 nm and nanosecond excited-state lifetimes [1]. The solvatochromism and charge-transfer behaviour upon C₆₀ doping further support the use of these compounds in fluorescence-based sensing and optoelectronic liquid crystal applications. Procurement of the 4-cyanophenyl derivative is justified when the combination of high ΦFL, green emission, and liquid crystalline mesomorphism is required.

COF Monomer with Reactive Nitrile Termini

The quinoxaline backbone has been established as a viable COF platform with unique postsynthetic modification capabilities including layer-to-layer cross-linking [1]. The 5,8-bis(4-cyanophenyl)quinoxaline monomer carries two terminal nitrile (–CN) groups that provide synthetic handles for framework construction (e.g., trimerization to triazine linkages) or post-synthetic functionalization—a feature absent in simpler 5,8-diaryl quinoxaline monomers lacking reactive peripheral groups. Computational studies support the stability of cross-linked quinoxaline COFs for membrane-based separation applications [2].

Application
Selection Property
Validation Focus
TADF OLED Emitter Design
Cyanophenyl-substituted quinoxaline acceptor
ΔEST and reverse intersystem crossing efficiency
Bandgap-Tunable Chromophores
4-cyanophenyl for maximum optical bandgap in diarylquinoxaline series
Optical bandgap and energy-level alignment
Fluorescent Liquid Crystals
5,8-π-extended quinoxaline with high ΦFL
Fluorescence quantum yield and mesomorphic behavior
Covalent Organic Frameworks
Bis-nitrile monomer with reactive handles
Postsynthetic cross-linking and framework stability
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